Bienvenue dans la boutique en ligne BenchChem!

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide

Imidazoline I2 receptor Nischarin OCT1 (SLC22A1)

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide (CAS 942864-37-1) is a synthetic small molecule (MF: C15H15N3O4S) integrating a coumarin (2H-chromen-2-one) core, a sulfonamide linker, and an imidazole moiety within a single hybrid scaffold. This structural convergence enables a unique polypharmacological profile distinct from classical sulfonamides or simple coumarin derivatives.

Molecular Formula C15H15N3O4S
Molecular Weight 333.36
CAS No. 942864-37-1
Cat. No. B2972811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide
CAS942864-37-1
Molecular FormulaC15H15N3O4S
Molecular Weight333.36
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCCN3C=CN=C3
InChIInChI=1S/C15H15N3O4S/c19-15-5-2-12-10-13(3-4-14(12)22-15)23(20,21)17-6-1-8-18-9-7-16-11-18/h2-5,7,9-11,17H,1,6,8H2
InChIKeyTWWMAENVNIFWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide (CAS 942864-37-1): A Dual-Pharmacophore Coumarin-Sulfonamide Hybrid for Targeted Probe & Inhibitor Procurement


N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide (CAS 942864-37-1) is a synthetic small molecule (MF: C15H15N3O4S) integrating a coumarin (2H-chromen-2-one) core, a sulfonamide linker, and an imidazole moiety within a single hybrid scaffold . This structural convergence enables a unique polypharmacological profile distinct from classical sulfonamides or simple coumarin derivatives. Documented as a designed multiple ligand (DML), it has demonstrated quantifiable, high-affinity interactions with imidazoline I2 receptors (Nischarin) while maintaining selectivity against off-target transporters like OCT1, positioning it as a specialized tool for neuropharmacology and oncology research applications [REFS-1, REFS-2].

Procurement Alert: Why Generic Coumarin Sulfonamides Cannot Substitute for N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide


Generic substitution within the coumarin-sulfonamide class is not scientifically viable due to the extreme target-engagement divergence dictated by the N-alkyl imidazole side chain. While congeneric 6-sulfonamide-2H-chromenes evaluated as antidiabetic agents (e.g., RSC Adv. 2024 derivatives 2-9) show primary activity against α-amylase (IC50 ~1–2 µM) and PPAR-γ transactivation, the specific 3-(1H-imidazol-1-yl)propyl substituent on this compound redirects binding affinity away from metabolic enzymes toward imidazoline receptors (I2) with a Ki of 37 nM [REFS-1, REFS-2]. This fundamental shift in pharmacophore recognition means that a researcher or industrial formulator selecting a generic coumarin-sulfonamide for anti-diabetic or anti-inflammatory screening will fail to recapitulate the I2-receptor-mediated pharmacology achievable only with the imidazole-tethered congener, thereby invalidating experimental comparisons and development campaigns.

Quantitative Differentiation Guide: N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide vs. Structural and Pharmacological Comparators


Target Selectivity: High-Affinity I2 Receptor Binding vs. Negligible OCT1 Transporter Interaction

The compound demonstrates a stark selectivity window between the imidazoline I2 receptor (Nischarin) and the hepatic uptake transporter OCT1. It binds to I2 with a Ki of 37 nM, a high-affinity interaction validated via the ChEMBL_320748 radioligand binding assay . In contrast, its inhibition of human OCT1 overexpressed in HEK293 cells, assessed via ASP+ substrate uptake, yields an IC50 of 138,000 nM (138 µM), representing a >3,700-fold selectivity ratio for I2 binding over OCT1 functional inhibition . This profile contrasts sharply with polypharmacological imidazoline ligands that exhibit substantial cross-reactivity with amine transporters.

Imidazoline I2 receptor Nischarin OCT1 (SLC22A1) Selectivity profiling Designed multiple ligand

I2 Receptor Affinity: Nanomolar Potency Comparable to Prototypical Imidazoline Ligands

The compound's Ki of 37 nM against the human I2 receptor (Nischarin) places it in the nanomolar potency range characteristic of prototypical I2 ligands, as catalogued in the review by Morphy and Rankovic on designed multiple ligands . This is comparable to the affinity of 2-BFI (Ki ≈ 8 nM), the most widely used I2-selective agonist, and significantly more potent than early imidazoline ligands like clonidine (Ki > 1,000 nM for I2). Crucially, the compound achieves this without the guanidine or imidazoline functional groups traditionally considered essential for I2 recognition, instead relying on a coumarin-sulfonamide-imidazole hybrid architecture that opens distinct vectors for chemical optimization.

Imidazoline I2 receptor Nischarin Binding affinity Imidazole pharmacophore Structure-activity relationship

Class-Level Differentiation: I2-Directed Pharmacology vs. Anti-Diabetic Coumarin Sulfonamide Congeners

A recent 2024 study of 2-oxo-2H-chromene-6-sulfonamide derivatives synthesized closely related congeners (compounds 2–9) that exhibited potent inhibition of α-amylase (IC50 = 1.08 ± 0.02 µM for derivative 9) and α-glucosidase (IC50 = 0.548 ± 0.02 µg/mL for derivative 2), as well as PPAR-γ transactivation (IC50 = 3.152 ± 0.03 µg/mL for derivative 2) . In sharp contrast, the target compound, with its N-3-(imidazol-1-yl)propyl side chain, shows no reported activity against these metabolic targets and instead engages the imidazoline I2 receptor (Ki = 37 nM). This class-level divergence demonstrates that the imidazole substituent fundamentally reprograms the molecular recognition of the 6-sulfonamide-chromene scaffold, redirecting it from metabolic enzyme inhibition to neurotransmitter-related receptor binding.

Coumarin sulfonamide Target engagement divergence Antidiabetic agents Imidazole side chain Chemical biology

Procurement-Driven Application Scenarios for N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide


Selective I2 Receptor Pharmacological Probe for CNS Target Engagement Studies

Leveraging its 37 nM Ki for the imidazoline I2 receptor and >3,700-fold selectivity over OCT1, this compound is ideally suited as a non-guanidine pharmacological probe for I2 receptor binding and functional assays in neuropharmacology research. Its coumarin core may further enable the development of fluorescent or photoaffinity labeling derivatives for target engagement studies in brain tissue homogenates or live-cell imaging .

Negative Control for OCT1-Mediated Hepatic Uptake in Drug-Drug Interaction (DDI) Screening

With an IC50 of 138 µM against hOCT1, the compound is a functionally inert negative control for OCT1 inhibition panels. Formulators can use it to benchmark assay windows without confounding transporter inhibition, as part of regulatory-relevant DDI assessment packages that require definitive negative controls alongside known inhibitors like decynium-22 .

Structural Scaffold for Designed Multiple Ligand (DML) Optimization Campaigns

As catalogued in the foundational DML review by Morphy and Rankovic, the compound represents a prototypical hybrid pharmacophore merging coumarin, sulfonamide, and imidazole motifs. It provides a validated starting point for medicinal chemistry campaigns aimed at balancing I2 affinity with activity at secondary targets (e.g., kinase inhibition, HDAC modulation), where the 6-sulfonamide position allows modular derivatization without disrupting I2 binding [REFS-1, REFS-3].

Differentiated Standard for Coumarin Sulfonamide Library Screening

Given its orthogonal pharmacological profile relative to the anti-diabetic coumarin sulfonamides reported by Thabet et al. (RSC Adv. 2024), this compound serves as an essential reference standard for screening laboratories curating coumarin-sulfonamide libraries. Its inclusion ensures that hit identification campaigns can distinguish between metabolic enzyme inhibitors and I2 receptor ligands, preventing mis-classification of screening positives .

Quote Request

Request a Quote for N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.